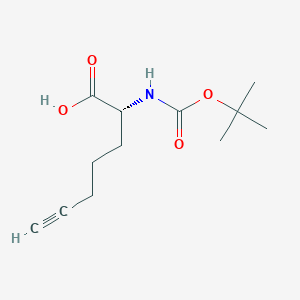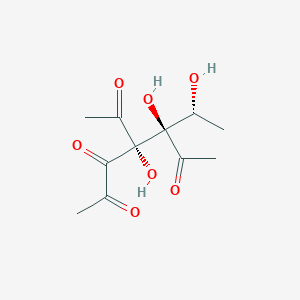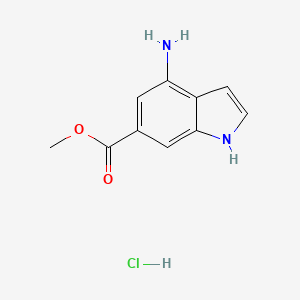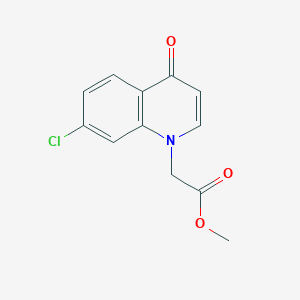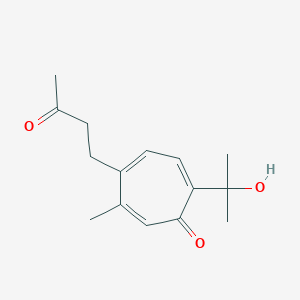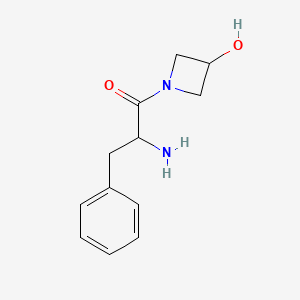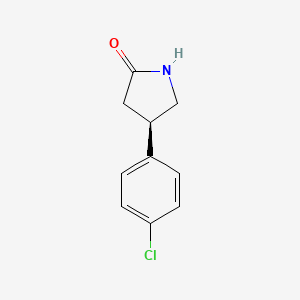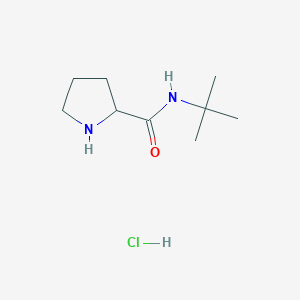
N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride
Overview
Description
N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride is a chemical compound with the molecular formula C4H11NO·HCl and a molecular weight of 125.60 . It appears as a white to light yellow powder or crystal . It has been used in the preparation of poly (nTBA) based copolymeric hydrogels for bovine serum albumin .
Synthesis Analysis
The synthesis of N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride involves several steps. One method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . Another approach involves the use of tert-butyl nitrite (TBN) as a source of carbon for the synthesis of N-tert-butyl amides from nitriles and water under very mild conditions .Molecular Structure Analysis
The molecular structure of N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carboxamide group . The compound is solid at 20 degrees Celsius and is hygroscopic . It has a melting point range of 182.0 to 188.0 degrees Celsius .Chemical Reactions Analysis
N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride can undergo various chemical reactions. For instance, it can participate in the Ritter reaction . It can also react with nitriles to produce N-tert-butyl amides .Physical And Chemical Properties Analysis
N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride is a solid substance at 20 degrees Celsius . It has a molecular weight of 125.60 . The compound is soluble in water . It is hygroscopic, meaning it absorbs moisture from the air .Scientific Research Applications
Synthesis and Polymer Applications
Polymer Synthesis : Research has demonstrated the use of tert-butyl derivatives, closely related to N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride, in the synthesis of novel polyamides. These polyamides exhibit noncrystalline structures with high thermal stability, making them suitable for producing transparent, flexible films with applications ranging from electronics to coatings (Hsiao, Yang, & Chen, 2000).
Chemical Modification for Enhanced Properties : Another study explored the synthesis and properties of new soluble polyamides from a dicarboxylic acid monomer bearing a pendent tert-butylcyclohexylidene group. These polyamides demonstrated excellent solubility in various organic solvents and possessed high thermal stability, indicating their potential for advanced material applications (Liaw, Liaw, & Chen, 2000).
Organic Synthesis and Chemical Reactions
Advancements in Organic Synthesis : The compound has been investigated for its role in the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. This research highlights a one-step, continuous flow synthesis approach, leveraging the compound's reactivity for developing efficient synthesis pathways with potential pharmaceutical applications (Herath & Cosford, 2010).
Chemical Reactions and Modifications : Studies have also delved into the reaction mechanisms of magnesiated bases on substituted pyridines, demonstrating how tert-butyl derivatives can undergo specific reactions leading to the formation of novel organic compounds. These findings contribute to our understanding of complex chemical behaviors and reaction pathways, which are crucial for developing new synthetic methods and compounds (Bonnet, Mongin, Trécourt, & Quéguiner, 2001).
Medicinal Chemistry and Drug Development
- Analgesic Activity Study : In medicinal chemistry, the compound has been subject to modifications to study its analgesic activity. This includes the development of novel analogs aiming to enhance pharmacological profiles and minimize side effects, showcasing the compound's relevance in drug discovery and development processes (Nie et al., 2020).
Safety and Hazards
N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Future research could focus on the development of new synthesis methods for N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride and its derivatives. For instance, the use of tert-butyl nitrite (TBN) as a source of carbon for the synthesis of N-tert-butyl amides from nitriles and water under very mild conditions is a promising approach . Additionally, the potential applications of this compound in various fields, such as drug delivery systems and the preparation of polymeric hydrogels, could be explored further .
Mechanism of Action
Mode of Action
It is known that the compound can undergo reactions under certain conditions . For instance, it can participate in the deprotection of the N-Boc group from a structurally diverse set of compounds .
Biochemical Pathways
It has been used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones , suggesting that it may influence related biochemical pathways.
Result of Action
One study suggests that n-tert-butyl hydroxylamine, a related compound, may have antioxidant properties and could protect human retinal pigment epithelial cells from iron overload .
Action Environment
It is known that the compound is a solid at room temperature .
properties
IUPAC Name |
N-tert-butylpyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-9(2,3)11-8(12)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXIGUHBBZZHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)
